Cas no 1804375-25-4 (6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide)

6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide is a specialized sulfonamide derivative featuring a pyridine core substituted with chloro, difluoromethyl, and methoxy functional groups. Its unique structure confers high reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the sulfonamide moiety enhances its potential as a bioactive compound, particularly in the development of enzyme inhibitors or antimicrobial agents. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, while the chloro and methoxy substitutions offer further tunability for targeted applications. This compound is suited for research in medicinal chemistry and crop protection due to its structural versatility and functional group compatibility.
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide structure
1804375-25-4 structure
Product Name:6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide
CAS No:1804375-25-4
MF:C7H7ClF2N2O3S
MW:272.656886339188
CID:4872597
Update Time:2025-05-19

6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide
    • Inchi: 1S/C7H7ClF2N2O3S/c1-15-3-2-4(8)12-7(16(11,13)14)5(3)6(9)10/h2,6H,1H3,(H2,11,13,14)
    • InChI Key: FBSJDKYLIMBVBA-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C(F)F)C(=N1)S(N)(=O)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 335
  • XLogP3: 1.3
  • Topological Polar Surface Area: 90.7

6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029046445-1g
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide
1804375-25-4 97%
1g
$1,475.10 2022-04-02

Additional information on 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide

6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide: A Comprehensive Overview

The compound 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide (CAS No. 1804375-25-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in drug design and agricultural chemicals. The structure of this molecule is characterized by a pyridine ring substituted with a chlorine atom at position 6, a difluoromethyl group at position 3, and a methoxy group at position 4, along with a sulfonamide group at position 2. These substituents contribute to its unique physicochemical properties and biological activity.

Recent studies have highlighted the importance of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide in the development of novel agrochemicals. Researchers have demonstrated that this compound exhibits potent herbicidal activity, making it a promising candidate for weed control in agricultural settings. The presence of the difluoromethyl group enhances the molecule's stability and bioavailability, while the methoxy group contributes to its solubility in polar solvents. These attributes are critical for designing effective agricultural chemicals that can withstand environmental conditions and deliver consistent performance.

In addition to its agricultural applications, 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide has shown potential in medicinal chemistry. Preclinical studies suggest that this compound may possess anti-inflammatory and antioxidant properties, which could be leveraged in the development of therapeutic agents for chronic diseases such as arthritis and neurodegenerative disorders. The sulfonamide group is particularly significant in this context, as it is known to interact with various biological targets, including enzymes and receptors.

The synthesis of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets rigorous quality standards for both research and commercial applications.

From an environmental perspective, understanding the fate and transport of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide is crucial for assessing its safety and sustainability. Studies have shown that this compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in soil and water systems. This characteristic aligns with current trends toward developing eco-friendly agrochemicals that reduce environmental impact without compromising efficacy.

Looking ahead, ongoing research is focused on exploring the potential of 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide as a building block for more complex molecular architectures. By modifying its substituents or incorporating additional functional groups, scientists aim to unlock new functionalities and expand its application scope further. For instance, appending bioisosteric groups could enhance its pharmacokinetic properties, making it more suitable for systemic drug delivery.

In conclusion, 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-sulfonamide (CAS No. 1804375-25-4) stands out as a versatile compound with diverse applications across multiple industries. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable asset in both academic research and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and pharmacology.

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